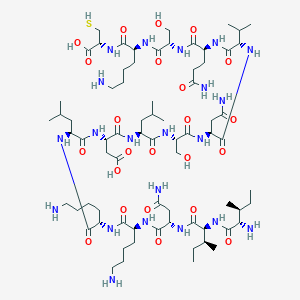

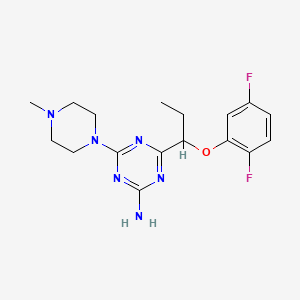

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

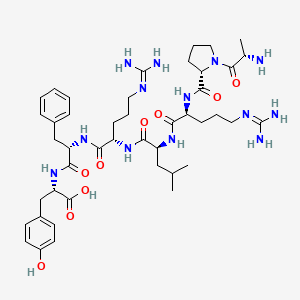

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). This compound is known for its potent gonadotropin-releasing properties, making it a valuable tool in both research and therapeutic applications. It is particularly noted for its ability to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The D-tryptophan (D-Trp) at position 6 is a critical modification that enhances the stability and activity of the peptide .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Análisis De Reacciones Químicas

Types of Reactions

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes. The compound does not typically undergo oxidation or reduction reactions due to the absence of reactive functional groups .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as trifluoroacetic acid (TFA). The reactions are usually carried out in anhydrous solvents like dimethylformamide (DMF) under inert atmosphere .

Major Products Formed

The major product formed from the synthesis of this compound is the desired decapeptide. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during the purification process .

Aplicaciones Científicas De Investigación

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.

Biology: Investigated for its role in regulating reproductive hormones and its effects on gonadotropin release.

Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mecanismo De Acción

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide exerts its effects by binding to the gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland. This binding stimulates the secretion of LH and FSH, which in turn regulate the production of sex hormones like testosterone and estrogen. The D-tryptophan modification at position 6 enhances the binding affinity and resistance to enzymatic degradation, leading to prolonged activity .

Comparación Con Compuestos Similares

Similar Compounds

Triptorelin: Another GnRH analogue with similar structure and function.

Leuprolide: A synthetic nonapeptide that also acts as a GnRH agonist.

Goserelin: A decapeptide analogue used in the treatment of hormone-sensitive cancers

Uniqueness

(D-Trp6)-LHRH-Leu-Arg-Pro-Gly amide is unique due to the presence of D-tryptophan at position 6, which significantly enhances its stability and potency compared to other GnRH analogues. This modification allows for more effective and sustained release of gonadotropins, making it a preferred choice in certain therapeutic applications .

Propiedades

Fórmula molecular |

C83H115N25O17 |

|---|---|

Peso molecular |

1735.0 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C83H115N25O17/c1-44(2)31-58(71(115)99-56(17-9-27-90-82(85)86)80(124)107-29-11-19-65(107)78(122)94-40-67(84)111)98-69(113)41-95-79(123)66-20-12-30-108(66)81(125)57(18-10-28-91-83(87)88)100-72(116)59(32-45(3)4)101-74(118)61(34-47-37-92-53-15-7-5-13-51(47)53)103-73(117)60(33-46-21-23-50(110)24-22-46)102-77(121)64(42-109)106-75(119)62(35-48-38-93-54-16-8-6-14-52(48)54)104-76(120)63(36-49-39-89-43-96-49)105-70(114)55-25-26-68(112)97-55/h5-8,13-16,21-24,37-39,43-45,55-66,92-93,109-110H,9-12,17-20,25-36,40-42H2,1-4H3,(H2,84,111)(H,89,96)(H,94,122)(H,95,123)(H,97,112)(H,98,113)(H,99,115)(H,100,116)(H,101,118)(H,102,121)(H,103,117)(H,104,120)(H,105,114)(H,106,119)(H4,85,86,90)(H4,87,88,91)/t55-,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-/m0/s1 |

Clave InChI |

PVYPXXICFOKNOB-NMBRWIPZSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9 |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)

![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)